molecular formula C14H16N2O4S2 B14127950 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide

4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide

Cat. No.: B14127950
M. Wt: 340.4 g/mol
InChI Key: XVXPZMRADMPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O4S2 It is known for its unique structure, which includes a methylsulfonamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenyl methyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-(naphthalen-1-ylmethylene)amino)phenylbenzenesulfonamide
  • 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
  • 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide

Uniqueness

4-Methyl-N-(2-(methylsulfonamido)phenyl)benzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O4S2/c1-11-7-9-12(10-8-11)22(19,20)16-14-6-4-3-5-13(14)15-21(2,17)18/h3-10,15-16H,1-2H3

InChI Key

XVXPZMRADMPIST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.